molecular formula C17H12BrN3O B2442851 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline CAS No. 1993173-56-0

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline

Cat. No.: B2442851
CAS No.: 1993173-56-0
M. Wt: 354.207
InChI Key: MBXMKEPIODUUIQ-UHFFFAOYSA-N
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Description

5-(7-Bromo-1H-indazol-3-yl)-8-methoxyquinoline ( 1993173-56-0) is a synthetic organic compound with a molecular weight of 354.2 g/mol . It belongs to the class of quinoline derivatives and is characterized by a bromine atom at the 7th position of the indazole ring and a methoxy group at the 8th position of the quinoline ring . This specific structure makes it a valuable building block in medicinal chemistry and organic synthesis. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex structures for structure-activity relationship (SAR) studies . Indazole-containing derivatives are recognized as medicinally important heterocycles with a broad spectrum of pharmacological activities . This compound is of significant interest in scientific research, particularly in the fields of oncology and infectious diseases. It has demonstrated potent inhibitory effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and PC-3 (prostate cancer) . The proposed mechanism of action involves the induction of apoptosis through the modulation of pathways including inhibition of anti-apoptotic proteins like survivin and activation of caspases . Furthermore, research on structurally similar indazole compounds linked to heterocycles has shown outstanding antimicrobial activity against Gram-positive bacteria such as Streptococcus pneumoniae , suggesting potential applications for this compound in developing new antimicrobial agents . This product is intended for research purposes only and is not recommended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-(7-bromo-2H-indazol-3-yl)-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c1-22-14-8-7-11(10-5-3-9-19-17(10)14)15-12-4-2-6-13(18)16(12)21-20-15/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXMKEPIODUUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C3=C4C=CC=C(C4=NN3)Br)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies for Indazole Intermediates

Synthesis of 8-Methoxyquinoline Scaffold

Quinoline Ring Formation

Patent WO2020055192A2 outlines a quinoline-5,8-dione intermediate route:

  • Condensation Reactions : Starting with substituted anilines, cyclization under acidic conditions forms the quinoline core.
  • Methoxylation : Introduction of the 8-methoxy group via nucleophilic substitution using sodium methoxide or Mitsunobu conditions.

Functionalization at Position 5

To enable coupling with the indazole subunit, position 5 of the quinoline is activated:

  • Halogenation : Chlorination or bromination using PCl₅ or PBr₃ yields 5-halo-8-methoxyquinoline.
  • Boronic Acid Formation : Palladium-catalyzed borylation converts 5-bromo-8-methoxyquinoline to its boronic acid derivative for Suzuki coupling.

Coupling Strategies for Indazole-Quinoline Conjugation

Suzuki-Miyaura Cross-Coupling

The most widely reported method involves palladium-catalyzed coupling:

  • Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1).
  • Conditions : 80–100°C, 12–24 h, yielding 70–85% of the target compound.

Nucleophilic Aromatic Substitution

An alternative approach from PMC5849576 uses 5-chloromethyl-8-quinolinol hydrochloride:

  • Reaction with Indazole : Heating with 7-bromo-1H-indazol-3-amine in acetonitrile/KI/Na₂CO₃ achieves C–N bond formation.

Comparative Coupling Methods Table

Method Catalysts/Reagents Yield Advantages
Suzuki Pd(PPh₃)₄, K₂CO₃ 80% High regioselectivity
SNAr KI, Na₂CO₃ 65% No transition metals

Industrial-Scale Optimization

Continuous Flow Reactors

Patent WO2020055192A2 highlights the use of flow chemistry to enhance reaction control and scalability:

  • Residence Time : 10–15 minutes for bromination steps.
  • Purification : In-line chromatography reduces downtime.

Green Chemistry Considerations

  • Solvent Recycling : DMF recovery via distillation in bromination steps.
  • Catalyst Reuse : Immobilized Pd catalysts in Suzuki reactions lower costs.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 8.92 (s, 1H, quinoline-H), 8.21 (d, 1H, indazole-H), 4.10 (s, 3H, OCH₃).
  • LC-MS : [M+H]⁺ at m/z 370.2 (C₁₇H₁₂BrN₃O).

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization (DCM/hexane).

Chemical Reactions Analysis

Types of Reactions

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1H-indazol-5-ol
  • 6-(7-bromo-1H-indazol-3-yl)quinoline
  • (7-bromo-1H-indazol-3-yl)acetic acid

Uniqueness

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core substituted with an indazole moiety. The synthesis typically involves multi-step organic reactions, including bromination and various coupling reactions to form the final compound. The synthetic pathway can be optimized for yield and purity using modern techniques such as microwave-assisted synthesis or palladium-catalyzed reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant inhibitory effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
K562 (CML)5.15Induces apoptosis via Bcl2 family inhibition
A549 (Lung Cancer)12.4Cell cycle arrest and apoptosis
PC-3 (Prostate)10.2Inhibition of survivin expression
Hep-G2 (Liver)15.0Activation of caspases leading to cell death

The compound's mechanism primarily involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like survivin, which is overexpressed in many cancers .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with essential metabolic pathways .

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human chronic myeloid leukemia cells (K562). The compound exhibited an IC50 value of 5.15 µM, indicating potent activity. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and inhibition of Bcl2 family proteins .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values lower than those of standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline?

The compound is typically synthesized via multi-step protocols:

  • Indazole core formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to functionalize the indazole scaffold. For example, 5-bromo-1H-indazole derivatives are synthesized using PEG-400/DMF solvent systems with CuI catalysis, yielding triazole-linked intermediates (e.g., 50% yield for 9c in , % for 9a in ).
  • Quinoline coupling : Catalytic intramolecular arylation (e.g., Pd-mediated cross-coupling) links the indazole and methoxyquinoline moieties, as seen in analogous quinoline-alcohol derivative syntheses ().
  • Key characterization : 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS are standard for structural validation ( ).

Q. How are intermediates like 7-bromo-8-methoxyquinoline synthesized and purified?

  • Bromination/methoxylation : 4-Bromo-8-methoxyquinoline is synthesized via electrophilic substitution, with crystallographic confirmation of regioselectivity ( ).
  • Purification : Flash column chromatography (e.g., 70:30 EtOAc/hexanes) and recrystallization are standard. Residual solvents (e.g., DMF) are removed via vacuum drying at 90°C ( ).

Q. What analytical techniques are critical for verifying the compound’s purity and structure?

  • Chromatography : TLC (Rf values: 0.22–0.30 in EtOAc/hexanes) monitors reaction progress ( ).
  • Spectroscopy : 1H NMR^{1}\text{H NMR} (e.g., δ 3.72 ppm for methoxy groups) and 13C NMR^{13}\text{C NMR} (e.g., δ 55.5 ppm for OCH3_3) confirm substituent integration ( ).
  • Mass spectrometry : FAB-HRMS (e.g., m/z 427.0757 [M+H]+^+) ensures molecular weight accuracy ( ).

Advanced Research Questions

Q. How can reaction yields for CuAAC-based indazole functionalization be optimized?

  • Catalyst loading : Increasing CuI from 1.0 g to 1.28 g improves azide-alkyne coupling efficiency ( vs. 4).
  • Solvent systems : PEG-400/DMF (2:1) enhances solubility of hydrophobic intermediates compared to pure DMF ().
  • Reaction time : Extended stirring (12–24 hours) maximizes conversion, as seen in 46–50% yields ( ).

Q. What strategies resolve contradictions in substituent effects on quinoline-indazole coupling?

  • Electronic effects : Electron-withdrawing groups (e.g., Br at C7) slow arylation kinetics, requiring higher Pd catalyst loadings (cf. ).
  • Steric hindrance : Bulky substituents on the indazole C3 position may necessitate alternative coupling agents (e.g., Buchwald-Hartwig conditions).

Q. How can mechanistic studies elucidate the role of CuI in indazole-triazole formation?

  • Kinetic experiments : Monitor reaction progress via in-situ IR or 19F NMR^{19}\text{F NMR} to track alkyne consumption.
  • Control reactions : Omit CuI to confirm its necessity for cycloaddition ( ).
  • DFT calculations : Model transition states to identify rate-determining steps (e.g., triazole ring closure).

Q. What methods mitigate decomposition of sensitive intermediates like 8-methoxyquinoline derivatives?

  • Temperature control : Maintain reactions below 50°C to prevent demethylation ( ).
  • Protecting groups : Use benzyl ethers for hydroxyl protection (e.g., 8-benzyloxy-5-bromo-7-chloroquinoline in ).
  • Inert atmosphere : Conduct reactions under N2_2/Ar to avoid oxidation.

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